molecular formula C17H12FN5O4 B2867550 Methyl 5-[[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]methyl]furan-2-carboxylate CAS No. 893936-69-1

Methyl 5-[[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]methyl]furan-2-carboxylate

Cat. No. B2867550
CAS RN: 893936-69-1
M. Wt: 369.312
InChI Key: PBOIJBIXQYVAQL-UHFFFAOYSA-N
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Description

Pyrimido[4,5-d]pyrimidines and pyrazolo[3,4-d]pyrimidines are types of bicyclic [6 + 6] systems . They have been applied on a large scale in the medical and pharmaceutical fields .


Synthesis Analysis

An efficient multicomponent synthetic route for the synthesis of 5,6-diaryl-1-alkyl-3-methyl-7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1 H,3 H)-diones was reported . A regioselective one-pot multicomponent reaction of isothiocyanates with aryl aldehydes and 1-alkyl-6-amino-3-methylpyrimidine-2,4(1 H,3 H)-diones yielded the desired compounds .


Molecular Structure Analysis

The molecular structure of these compounds includes the reactivities of the substituents linked to the ring carbon and nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions of these compounds involve various synthesis methods .

Scientific Research Applications

Heterocyclic Compound Synthesis

Compounds structurally related to the queried chemical have been explored for their synthetic routes and potential in creating novel heterocyclic compounds. For example, the synthesis of thiazolopyrimidine derivatives showcases the versatility of furan-containing compounds in producing biologically active molecules. These synthetic approaches provide foundational knowledge for developing new drugs and materials (Selvam, Karthik, Palanirajan, & Ali, 2012).

Antimicrobial and Antiprotozoal Activity

Research has identified compounds with furan components exhibiting significant antimicrobial and antiprotozoal activities. The studies on novel dicationic imidazo[1,2-a]pyridines and their derivatives underline their potential in treating infectious diseases, showing strong DNA affinities and promising in vitro and in vivo activities against pathogens like T. b. rhodesiense and P. falciparum (Ismail et al., 2004).

Anticancer Potential

Another area of interest is the anticancer potential of these compounds. The synthesis and evaluation of thiazolodihydropyrimidinones for their anticancer activity highlight the pursuit of novel therapies. Such research is crucial for expanding the arsenal against various cancer types, providing insights into the molecular design of new anticancer agents (Holla, Rao, Sarojini, & Akberali, 2004).

Energetic Materials Development

Furthermore, the exploration of compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan for the creation of insensitive energetic materials indicates the broad applicability of these chemicals beyond medicinal chemistry, into fields such as materials science and engineering. These studies contribute to the development of safer and more stable energetic materials for various applications (Yu et al., 2017).

properties

IUPAC Name

methyl 5-[[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN5O4/c1-26-17(25)13-6-5-12(27-13)8-22-9-19-15-14(16(22)24)20-21-23(15)11-4-2-3-10(18)7-11/h2-7,9H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBOIJBIXQYVAQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CN2C=NC3=C(C2=O)N=NN3C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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